molecular formula C15H27N3O3 B12930089 tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12930089
M. Wt: 297.39 g/mol
InChI Key: LIJHXWGWQXMEBU-UHFFFAOYSA-N
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Description

tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C13H23N3O3 It is known for its unique spirocyclic structure, which includes a triazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-11-10-15(12(19)17(5)9-7-16-15)6-8-18(11)13(20)21-14(2,3)4/h11,16H,6-10H2,1-5H3

InChI Key

LIJHXWGWQXMEBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)C(=O)N(CCN2)C

Origin of Product

United States

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